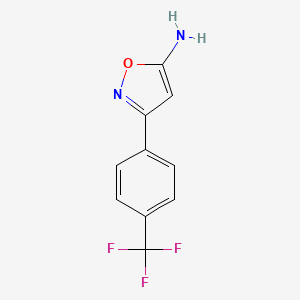

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBXQIVENKIUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514048 |

Source

|

| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81465-84-1 |

Source

|

| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81465-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Potential Biological Targets of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. While direct experimental data on this specific molecule is limited, this document extrapolates potential biological activities and targets based on extensive research into structurally related isoxazole-containing compounds and the influence of the trifluoromethyl moiety. This guide explores its potential as an inhibitor of key enzymes in prokaryotic and eukaryotic systems, including bacterial gyrase and dihydroorotate dehydrogenase, and its potential role in modulating inflammatory pathways. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related isoxazole derivatives. This paper adheres to a rigorous scientific standard, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing complex biological pathways to facilitate a deeper understanding of the compound's potential mechanisms of action.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound this compound incorporates this versatile core, further functionalized with a trifluoromethyl group, a substituent known to enhance metabolic stability, lipophilicity, and overall biological activity.[3][4] Although this specific molecule is often cited as a key intermediate in the synthesis of more complex pharmaceuticals and agrochemicals, its intrinsic biological targets are not yet extensively characterized in publicly available literature.[3]

This guide synthesizes the existing knowledge on structurally analogous compounds to build a predictive profile of the biological targets for this compound. By examining the established mechanisms of action of related isoxazole derivatives, such as the active metabolite of Leflunomide (A77 1726), and other reported activities of phenyl-isoxazole amines, we can infer a high potential for interaction with key cellular targets. This document will systematically explore these potential targets, present relevant quantitative data from related compounds, describe the experimental protocols necessary for validation, and provide visual representations of the implicated biological pathways.

Potential Biological Targets and Mechanisms of Action

Based on the structure of this compound and the known activities of related molecules, two primary areas of biological activity are proposed: antimicrobial and anti-inflammatory/immunosuppressive.

Antimicrobial Target: Bacterial Gyrase

There is evidence to suggest that 5-amino-3-phenylisoxazole derivatives can act as inhibitors of bacterial DNA gyrase. Specifically, 5-Amino-3-[4-(trifluoromethyl)phenyl]isoxazole has been described as a potent inhibitor of E. coli gyrase.[] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its inhibition leads to bacterial cell death, making it a validated target for antibiotics.

Anti-inflammatory and Immunosuppressive Targets

The structural similarity of this compound to A77 1726, the active metabolite of the antirheumatic drug Leflunomide, suggests a potential for anti-inflammatory and immunosuppressive activities. The established targets of A77 1726 are therefore of high interest.

A primary mechanism of action for A77 1726 is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes the intracellular pool of pyrimidines, which is essential for the proliferation of rapidly dividing cells like lymphocytes. This antiproliferative effect is a cornerstone of its immunosuppressive activity.[6]

More recent studies have identified Janus kinases (JAKs) as additional targets for A77 1726. Specifically, it has been shown to inhibit the activity of JAK1 and JAK3, and also JAK2.[7] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation. Inhibition of JAKs can therefore block these pro-inflammatory signaling cascades.

A77 1726 has also been demonstrated to inhibit the production of prostaglandin E2 (PGE2) in fibroblast-like synoviocytes by directly acting on cyclooxygenase-2 (COX-2).[8] COX-2 is a key enzyme in the inflammatory process, responsible for the synthesis of prostaglandins.

The active metabolite of leflunomide, A77 1726, has been shown to attenuate inflammatory arthritis in mice through the induction of heme oxygenase-1 (HO-1).[6][9] HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. A77 1726 treatment has been associated with a significant increase in HO-1 expression in splenic CD4+ T cells.[6][9]

Quantitative Data for Structurally Related Compounds

The following table summarizes key quantitative data for A77 1726, a structurally related isoxazole derivative, to provide a reference for the potential potency of this compound.

| Compound | Target | Assay | Cell/Enzyme Source | IC50 / Ki | Reference |

| A77 1726 | COX-2 | PGE2 Production | Human Fibroblast-like Synoviocytes | 7 µM (TNF-α stimulated), 3 µM (IL-1α stimulated) | [8] |

| A77 1726 | MMP-1 Production | MMP-1 Secretion | Human Fibroblast-like Synoviocytes | > 10 µM | [8] |

| A77 1726 | IL-6 Production | IL-6 Secretion | Human Fibroblast-like Synoviocytes | > 10 µM | [8] |

Experimental Protocols

To validate the potential biological targets of this compound, the following established experimental protocols are recommended.

Bacterial Gyrase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

-

Methodology:

-

Purified E. coli DNA gyrase is incubated with relaxed circular plasmid DNA (e.g., pBR322) in the presence of ATP and varying concentrations of the test compound.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition is quantified by the reduction in the amount of supercoiled DNA compared to a no-inhibitor control. The IC50 value is determined from a dose-response curve.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

-

Principle: This spectrophotometric assay measures the reduction of a dye coupled to the oxidation of dihydroorotate by DHODH.

-

Methodology:

-

Recombinant human DHODH is added to a reaction mixture containing dihydroorotate, coenzyme Q10 (or a suitable analog), and a chromogenic electron acceptor (e.g., 2,6-dichloroindophenol).

-

The test compound at various concentrations is added to the reaction mixture.

-

The rate of reduction of the electron acceptor is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

-

Janus Kinase (JAK) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific JAK isoform.

-

Methodology:

-

Recombinant human JAK1, JAK2, or JAK3 is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of the test compound.

-

The reaction is allowed to proceed at room temperature for a set time.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

ELISA: Using a phosphorylation-specific antibody.

-

Fluorescence Polarization: Using a fluorescently labeled substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

The IC50 value is calculated from the dose-response curve of kinase inhibition.

-

Cellular Proliferation Assay

-

Principle: This assay assesses the antiproliferative effects of the compound on immune cells, which is an expected downstream effect of DHODH or JAK inhibition.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

-

The cells are treated with various concentrations of the test compound.

-

After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as:

-

MTT or WST-1 assay: Measures metabolic activity.

-

BrdU incorporation assay: Measures DNA synthesis.

-

CFSE dilution assay: Measures cell division by flow cytometry.

-

-

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

-

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Inhibition of DHODH by the compound blocks pyrimidine synthesis and subsequent lymphocyte proliferation.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 81465-84-1: 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolam… [cymitquimica.com]

- 6. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Evaluation of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine as a Potential E. coli Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for the development of novel antibacterial agents.[1] Its role in managing DNA topology during replication and transcription makes it indispensable for bacterial survival.[1] This technical guide provides a comprehensive framework for the evaluation of 3-(4-(trifluoromethyl)phenyl)isoxazol-5-amine, a compound featuring a trifluoromethylphenyl moiety and an isoxazole core, as a potential inhibitor of Escherichia coli DNA gyrase. While direct experimental data for this specific compound's activity against E. coli gyrase is not yet publicly available, this document outlines the detailed experimental protocols, data presentation strategies, and potential mechanisms of action to guide its investigation. The methodologies described herein are based on established and widely accepted assays for characterizing DNA gyrase inhibitors.

Introduction to this compound

This compound is a synthetic organic compound characterized by a central isoxazole ring substituted with a 4-(trifluoromethyl)phenyl group at the 3-position and an amine group at the 5-position. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, making it a desirable feature in drug candidates. Isoxazole moieties are present in various bioactive molecules and have been explored for a range of therapeutic applications, including as scaffolds for antimicrobial agents.[2] Given these structural features, this compound presents itself as a candidate for investigation as a bacterial DNA gyrase inhibitor.

Putative Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase facilitates the negative supercoiling of DNA, a process crucial for DNA compaction and the initiation of replication and transcription.[1] This function is ATP-dependent. Many known inhibitors of DNA gyrase, such as the fluoroquinolones, act by stabilizing the transient covalent complex between gyrase and cleaved DNA, leading to double-strand breaks and cell death.[3] Other classes of inhibitors, like the aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit.[4]

The inhibitory potential of this compound against E. coli gyrase could manifest through several mechanisms, including but not limited to:

-

Competitive inhibition of ATP binding: The compound might bind to the ATP-binding site on the GyrB subunit, preventing ATP hydrolysis and subsequent enzyme turnover.

-

Interference with DNA binding: The molecule could interact with the DNA-binding domain of the gyrase, preventing the enzyme from effectively capturing and cleaving the DNA substrate.

-

Stabilization of the cleavage complex: Similar to fluoroquinolones, it might intercalate at the DNA-enzyme interface, preventing the re-ligation of the DNA strands.

The following experimental protocols are designed to elucidate which, if any, of these mechanisms are employed by the compound.

Experimental Protocols

E. coli DNA Gyrase Supercoiling Inhibition Assay

This assay is the primary method to determine if a compound can inhibit the catalytic activity of DNA gyrase. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per reaction: 5x Assay Buffer (final concentrations: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), and relaxed pBR322 plasmid DNA (final concentration of 0.5 µg per reaction).

-

Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the respective tubes. Include a solvent-only control (negative control) and a known gyrase inhibitor like ciprofloxacin as a positive control.

-

Enzyme Addition and Incubation: Add a predetermined amount of E. coli DNA gyrase enzyme to each reaction tube. The amount of enzyme should be sufficient to fully supercoil the plasmid DNA in the negative control. Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the relaxed and supercoiled forms of the plasmid.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light. The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the gyrase activity) can be determined by quantifying the band intensities.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay determines the whole-cell activity of the compound against E. coli.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture E. coli to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against E. coli Gyrase

| Compound | E. coli Gyrase IC50 (µM) | E. coli MIC (µg/mL) |

| This compound | [Experimental Value] | [Experimental Value] |

| Ciprofloxacin (Control) | [Reference Value] | [Reference Value] |

Table 2: Experimental Conditions for E. coli Gyrase Supercoiling Assay

| Parameter | Condition |

| Enzyme | E. coli DNA Gyrase |

| Substrate | Relaxed pBR322 Plasmid DNA |

| Assay Buffer | 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin |

| Incubation Temperature | 37°C |

| Incubation Time | 30-60 minutes |

| Detection Method | 1% Agarose Gel Electrophoresis with Ethidium Bromide or SYBR Safe Staining |

Concluding Remarks

This technical guide provides a foundational roadmap for the comprehensive evaluation of this compound as a novel E. coli DNA gyrase inhibitor. The described protocols for assessing enzymatic inhibition and whole-cell antibacterial activity are robust and widely used in the field of antibiotic discovery. Should this compound demonstrate promising activity, further studies, including determination of its effect on the ATPase activity of gyrase, assessment of its potential to induce DNA cleavage, and evaluation against a broader panel of bacterial strains, including resistant isolates, would be warranted. The structural motifs present in this compound suggest its potential as a scaffold for the development of new antibacterial agents targeting DNA gyrase.

References

- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of Trifluoromethylphenyl Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds explored, isoxazole derivatives have emerged as a promising scaffold due to their diverse biological activities. This technical guide delves into the anticancer properties of a specific subclass: trifluoromethylphenyl isoxazole derivatives. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the anticancer efficacy of these molecules, a phenomenon attributed to its strong electron-withdrawing nature, metabolic stability, and lipophilicity, which can improve bioavailability and target binding affinity.[1][2] This document provides a comprehensive overview of their cytotoxic effects, underlying mechanisms of action, and detailed experimental protocols for their evaluation.

Quantitative Efficacy of Trifluoromethylphenyl Isoxazole Derivatives

The anticancer activity of trifluoromethylphenyl isoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The data presented in the following tables summarize the in vitro cytotoxicity of various derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2g | MCF-7 (Breast) | 2.63 | [1][3] |

| 4T1 (Murine Breast) | - | [1][3] | |

| PC-3 (Prostate) | - | [1][3] | |

| 5 | MCF-7 (Breast) | 3.09 | [1][3] |

| 14 (non-trifluoromethylated analogue) | MCF-7 (Breast) | 19.72 | [1][3] |

| TTI-4 | MCF-7 (Breast) | 2.63 | [4] |

| 3b | C32 (Melanoma) | 24.4 | [5] |

| A375 (Melanoma) | 25.4 | [5] | |

| MCF-7/WT (Breast) | - | [5] | |

| DU145 (Prostate) | - | [5] | |

| HaCaT (Keratinocytes) | 33.5 | [5] | |

| CHO-K1 (Ovarian) | 75.5 | [5] |

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylphenyl Isoxazole Derivatives. The table highlights the IC50 values of various derivatives against different cancer cell lines. Note that lower IC50 values indicate higher potency. Compound 2g , a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, demonstrates significantly enhanced activity against the MCF-7 breast cancer cell line compared to its non-trifluoromethylated counterpart, compound 14 .[1][3]

Mechanisms of Anticancer Action

The anticancer effects of trifluoromethylphenyl isoxazole derivatives are mediated through various cellular mechanisms, primarily the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Studies have shown that trifluoromethylphenyl isoxazole derivatives can trigger this process.[1][3] One of the key indicators of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V staining.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit dysregulated cell cycle progression. Certain trifluoromethylphenyl isoxazole derivatives have been shown to cause cell cycle arrest, particularly in the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[6]

Modulation of Signaling Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its components are frequently altered in human cancers.[7][8] Some fluorinated heterocyclic compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cancer cell death.[6][9] By inhibiting key proteins in this pathway, trifluoromethylphenyl isoxazole derivatives can suppress pro-survival signals and promote apoptosis.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of trifluoromethylphenyl isoxazole derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Trifluoromethylphenyl isoxazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[10]

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

-

Prepare serial dilutions of the trifluoromethylphenyl isoxazole derivatives in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and wells with vehicle (DMSO) as a solvent control.

-

Incubate the plates for 48 hours.[4]

-

Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

-

Incubate the plates for 4 hours at 37°C.[10]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the trifluoromethylphenyl isoxazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[13][14]

Materials:

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells for at least 30 minutes at 4°C.[15]

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Conclusion

Trifluoromethylphenyl isoxazole derivatives represent a promising class of compounds with significant anticancer potential. Their enhanced efficacy, attributed to the trifluoromethyl moiety, combined with their ability to induce apoptosis and cell cycle arrest, makes them attractive candidates for further drug development. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of these and other novel anticancer agents. Future research should focus on elucidating the specific molecular targets and further exploring the in vivo efficacy and safety profiles of the most potent derivatives.

References

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors [mdpi.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. benchchem.com [benchchem.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

The Rising Profile of Substituted Isoxazoles in Anti-inflammatory Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and better safety profiles is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds, substituted isoxazoles have emerged as a promising class of compounds exhibiting significant anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory activity of substituted isoxazoles, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Assessment of Anti-inflammatory Efficacy

The anti-inflammatory potential of substituted isoxazoles has been quantified through various in vivo and in vitro assays. The following tables summarize the biological data for a range of isoxazole derivatives, providing a comparative analysis of their potency.

Table 1: In Vivo Anti-inflammatory Activity of Substituted Isoxazoles using Carrageenan-Induced Rat Paw Edema Assay

| Compound ID | Structure | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference Compound | % Edema Inhibition (Reference) |

| 5b | 4-(4-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | 10 | 2 | 75.68 | Diclofenac Sodium | 74.22 |

| 10 | 3 | 76.71 | 73.62 | |||

| 5c | 3-(4-methoxyphenyl)-4-(4-nitrophenyl)isoxazole | 10 | 2 | 74.48 | Diclofenac Sodium | 74.22 |

| 10 | 3 | 75.56 | 73.62 | |||

| 5d | 4-(4-bromophenyl)-3-(4-methoxyphenyl)isoxazole | 10 | 2 | 71.86 | Diclofenac Sodium | 74.22 |

| 10 | 3 | 72.32 | 73.62 | |||

| 7a | N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Not Specified | Not Specified | 51 | Celecoxib | Not Specified |

| Furoxan 14 | Structure not shown | Not Specified | Not Specified | 59 | Not Specified | Not Specified |

Data compiled from multiple sources, showcasing the significant in vivo anti-inflammatory activity of various isoxazole derivatives.[1][2]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Substituted Isoxazoles

| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 1 | Details in source | >100 | 8.2 | >12.1 |

| Compound 2 | Details in source | >100 | 11.6 | >8.6 |

| Compound 3 | Details in source | >100 | 14.3 | >6.9 |

| Compound 4 | Details in source | >100 | 22.6 | >4.4 |

| Celecoxib | Reference Drug | 9.4 | 0.08 | 117.5 |

IC₅₀ values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2. Data from various in vitro studies highlight the potential of isoxazoles as selective COX-2 inhibitors.

Core Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of novel chemical entities. The following sections provide comprehensive protocols for key experiments used to assess the anti-inflammatory activity of substituted isoxazoles.

Synthesis of Substituted Isoxazoles from Chalcones

A common and effective method for synthesizing substituted isoxazoles involves the cyclization of chalcone intermediates.[3][4][5]

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Glacial acetic acid (for neutralization if necessary)

-

Ice-cold water

-

Silica gel for chromatography (if purification is needed)

Procedure:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.

-

To this stirred solution, slowly add an aqueous solution of KOH or NaOH.

-

Continue stirring the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl if necessary to precipitate the chalcone.

-

Filter the solid chalcone, wash with water, and recrystallize from a suitable solvent like ethanol.

-

-

Isoxazole Synthesis (Cyclization):

-

Reflux a mixture of the synthesized chalcone (1 equivalent), hydroxylamine hydrochloride (1-1.5 equivalents), and sodium acetate (1-1.5 equivalents) in ethanol for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the crude isoxazole.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography over silica gel.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating acute inflammation.[6][7][8][9][10]

Animals:

-

Wistar albino rats (150-200 g) of either sex.

-

Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Fast the animals overnight before the experiment with free access to water.

Materials:

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test isoxazole compounds

-

Standard drug (e.g., Diclofenac sodium, Indomethacin)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC)

-

Plethysmometer

Procedure:

-

Divide the animals into groups (n=6): Control (vehicle), Standard, and Test groups (different doses of isoxazole derivatives).

-

Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

-

In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.[9][11][12][13][14][15]

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

-

Colorimetric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each well, add:

-

Assay buffer

-

Heme

-

Enzyme (COX-1 or COX-2)

-

Test compound or standard inhibitor at various concentrations.

-

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Add the colorimetric substrate (TMPD), which is oxidized in the peroxidase reaction of COX, leading to a color change.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape and Experimental Processes

Diagrammatic representations are invaluable tools for understanding complex biological pathways and experimental workflows.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general pipeline for the synthesis of substituted isoxazoles and the subsequent evaluation of their anti-inflammatory activity.

Caption: General workflow for the synthesis and anti-inflammatory evaluation of substituted isoxazoles.

Putative Signaling Pathway for Anti-inflammatory Action

Substituted isoxazoles are believed to exert their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade initiated by signaling pathways such as NF-κB.[16][17][18] The diagram below outlines this proposed mechanism.

Caption: Proposed anti-inflammatory signaling pathway involving NF-κB and COX-2, and the inhibitory action of substituted isoxazoles.

Conclusion

Substituted isoxazoles represent a versatile and potent scaffold for the development of novel anti-inflammatory drugs. Their demonstrated efficacy in both in vivo and in vitro models, coupled with the potential for selective COX-2 inhibition, makes them attractive candidates for further investigation. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the research and development efforts of scientists in the field, ultimately contributing to the discovery of safer and more effective treatments for inflammatory diseases.

References

- 1. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. inotiv.com [inotiv.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antidiabetic Potential of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine and Related Scaffolds

Introduction

Diabetes mellitus remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. The isoxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. When functionalized with specific pharmacophores, such as the trifluoromethylphenyl group, isoxazole derivatives present a promising avenue for the development of new antidiabetic drugs. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability and lipophilicity.[1][2][3]

While direct experimental data on 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is not extensively available in the reviewed literature, this guide will explore its antidiabetic potential by analyzing the activities of structurally related compounds. By examining derivatives that share the core isoxazole ring and the trifluoromethylphenyl moiety, we can infer potential mechanisms of action, guide future research, and provide a framework for its evaluation as an antidiabetic candidate. This paper synthesizes findings on related compounds, focusing on their mechanisms as inhibitors of carbohydrate-metabolizing enzymes and modulators of key signaling pathways implicated in glucose homeostasis.

Potential Mechanisms of Antidiabetic Action

Based on studies of structurally similar isoxazole derivatives, the antidiabetic effects can be hypothesized to stem from several mechanisms, primarily the inhibition of digestive enzymes and the modulation of cellular metabolic pathways.

Inhibition of α-Amylase

A critical strategy in managing postprandial hyperglycemia is to delay carbohydrate digestion. α-Amylase is a key enzyme responsible for breaking down starch into simpler sugars. Hybrid molecules combining flavonoid and isoxazole structures, particularly those containing a trifluoromethylphenyl group, have demonstrated potent α-amylase inhibitory activity.[1][2] This suggests that the this compound scaffold could similarly fit into the active site of this enzyme, potentially hindering its catalytic function.

Caption: Proposed inhibition of α-amylase by an isoxazole derivative.

Modulation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can enhance glucose uptake in cells and suppress gluconeogenesis (glucose production) in the liver. Certain isoxazole derivatives have been shown to exert their antidiabetic effects by activating the AMPK pathway.[4] This activation leads to the downstream phosphorylation of its substrates and a reduction in the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase).[4]

Caption: Activation of the AMPK pathway by an isoxazole derivative.

Quantitative Data from Related Compounds

The following tables summarize the quantitative data on the antidiabetic activities of various isoxazole derivatives from published studies. This data provides a benchmark for the potential efficacy of this compound.

Table 1: α-Amylase Inhibitory Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

| Compound ID | Structure Description | IC₅₀ (µM) | % Inhibition at 50 µM | Reference |

|---|---|---|---|---|

| 3b | 6-Chloro-3-((3-(4-fluorophenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one | 12.6 ± 0.2 | 94.7 ± 1.2 | [1][2] |

| 3h | R₁ = OCH₃, R₂ = H | 13.5 ± 0.3 | 92.4 ± 1.0 | [2] |

| 3j | R₁ = Cl, R₂ = Cl | 13.8 ± 0.4 | 91.5 ± 0.9 | [2] |

| Acarbose | Positive Control | 12.4 ± 0.1 | - |[1][2] |

Table 2: Glucose Consumption Enhancement in Insulin-Resistant (IR) HepG2 Cells

| Compound ID | Description | EC₅₀ | Mechanism | Reference |

|---|

| C45 | Isoxazole derivative from kaempferol | 0.8 nM | AMPK Activation |[4] |

Experimental Protocols

To evaluate the antidiabetic potential of novel compounds like this compound, standardized in vitro assays are essential. The following are detailed methodologies adapted from studies on related molecules.

In Vitro α-Amylase Inhibition Assay

This assay determines a compound's ability to inhibit the enzymatic activity of α-amylase.

Materials:

-

Porcine pancreatic α-amylase (PPA)

-

Starch solution (1% w/v)

-

Test compound dissolved in DMSO

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNSA) reagent

-

Acarbose (positive control)

-

96-well microplate and reader

Procedure:

-

Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound/control solution to 25 µL of the α-amylase enzyme solution.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the starch solution to each well.

-

Incubate again at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of DNSA reagent to each well.

-

Heat the plate in a boiling water bath for 10 minutes to allow for color development.

-

Cool the plate to room temperature and add 100 µL of distilled water to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Glucose Consumption Assay in HepG2 Cells

This assay measures the effect of a compound on glucose uptake by liver cells, a key process in maintaining blood glucose levels.

Materials:

-

HepG2 human liver cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Insulin

-

Palmitate to induce insulin resistance (optional)

-

Test compound dissolved in DMSO

-

Glucose Assay Kit

Procedure:

-

Seed HepG2 cells in a 24-well plate and grow to 80-90% confluency.

-

Induce insulin resistance by treating cells with high concentrations of insulin and/or palmitate for 24 hours (if studying effects on IR cells).

-

Starve the cells in serum-free medium for 12 hours.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant from each well.

-

Measure the glucose concentration remaining in the supernatant using a glucose assay kit according to the manufacturer's instructions.

-

Calculate the amount of glucose consumed by the cells (Initial Glucose Concentration - Final Glucose Concentration).

-

Determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).

Experimental and Logic Workflows

Visualizing the workflow for drug screening and evaluation can clarify the process for researchers.

Caption: General workflow for the in vitro evaluation of a new antidiabetic compound.

Conclusion

The structural motifs present in this compound—namely the isoxazole core and the trifluoromethylphenyl group—are features of several compounds with demonstrated antidiabetic properties. The evidence from related molecules strongly suggests that this compound warrants investigation as a potential therapeutic agent.[1][4] Key activities to explore would be its potential as an inhibitor of carbohydrate-hydrolyzing enzymes like α-amylase and its ability to modulate critical metabolic signaling pathways such as the AMPK cascade.[1][4] The experimental protocols and workflow detailed in this guide provide a clear path for the systematic evaluation of its efficacy and mechanism of action. Future in vitro and subsequent in vivo studies are necessary to confirm this potential and establish a comprehensive biological profile for this promising chemical entity.

References

- 1. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine (CAS No: 81465-84-1). This compound is a valuable heterocyclic building block in medicinal and agricultural chemistry, recognized for its trifluoromethyl group that often enhances metabolic stability and lipophilicity in derivative molecules.[1] This document consolidates available experimental and predicted data, outlines standard experimental protocols for property determination, and illustrates its role as a key intermediate in the drug discovery workflow. The information presented is intended to support researchers and scientists in the effective utilization of this compound for the synthesis of novel therapeutic and agrochemical agents.

Physicochemical Properties

The physicochemical characteristics of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are summarized below.

General and Structural Properties

This section details the fundamental identifiers and structural features of the molecule.

| Property | Value | Source(s) |

| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | [2] |

| Synonyms | 5-Amino-3-[4-(trifluoromethyl)phenyl]isoxazole | [3][4] |

| CAS Number | 81465-84-1 | [1][3][4] |

| Molecular Formula | C₁₀H₇F₃N₂O | [1][2] |

| Molecular Weight | 228.17 g/mol | [2][4] |

| Appearance | Pale yellow or off-white to light yellow crystalline solid | [3] |

| Purity | ≥ 97-99% (by HPLC) | [1] |

| Storage | Store at 0 - 8 °C, sealed in a dry environment | [3] |

Experimental and Predicted Physicochemical Data

The following table summarizes key quantitative data. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis for critical applications.

| Parameter | Value | Type | Source(s) |

| Melting Point | 141 - 144 °C | Experimental | |

| Boiling Point | 352.3 ± 42.0 °C | Predicted | [3] |

| Density | 1.370 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | -1.99 ± 0.10 | Predicted | [3] |

| LogP | 3.52 | Computed | [2] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | Computed | [5] |

| Hydrogen Bond Donors | 1 | Computed | [2][5] |

| Hydrogen Bond Acceptors | 3 (ChemScene), 6 (BOC Sciences) | Computed | [2][5] |

| Rotatable Bonds | 1 | Computed | [2][5] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

-

Principle: A small, finely powdered sample of the solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the dry, finely powdered compound is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the sample into the sealed end, forming a column of 1-2 mm in height.[3][5]

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[5]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

-

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption and membrane permeability.

-

Principle: The "shake-flask" method is the gold standard for LogP determination.[6] It measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).

-

Procedure:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Simultaneously, saturate n-octanol with the buffered aqueous solution.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are combined in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.[7]

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][6]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

-

Aqueous Solubility Determination

Solubility is a critical factor for drug delivery and bioavailability. Both kinetic and thermodynamic solubility are important measures.

-

Principle: The thermodynamic or "shake-flask" method determines the equilibrium solubility of a compound. An excess of the solid compound is agitated in an aqueous buffer until equilibrium is achieved.

-

Procedure:

-

An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a defined pH.[9]

-

The resulting slurry is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]

-

The concentration of the compound in the clear filtrate or supernatant is quantified by a suitable analytical method like HPLC-UV or LC/MS. This concentration represents the thermodynamic solubility.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and target binding.

-

Principle: Potentiometric titration is a common and straightforward method for pKa determination.[11] A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added incrementally from a buret.[12]

-

After each addition, the solution is stirred to homogeneity, and the pH is recorded.

-

A titration curve (pH vs. volume of titrant) is generated. The pKa can be determined from the inflection point of the curve or, more accurately, as the pH at which the compound is 50% ionized (the half-equivalence point).[11][12]

-

Role in Drug Development and Experimental Workflows

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. Its structure, featuring a reactive amine group and a phenylisoxazole core modified with a trifluoromethyl group, makes it an attractive scaffold for generating libraries of new chemical entities (NCEs). The trifluoromethyl group is particularly valued for its ability to enhance properties like metabolic stability and binding affinity.[1]

The following diagram illustrates the logical workflow where a building block like this compound is utilized in a typical early-stage drug discovery project.

Caption: Drug discovery workflow using a chemical building block.

References

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. agilent.com [agilent.com]

- 8. acdlabs.com [acdlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pennwest.edu [pennwest.edu]

An In-depth Technical Guide on the Solubility and Stability of Trifluoromethyl-Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. Its value lies in its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and serve as a rigid linker to orient substituents for optimal target engagement. The strategic incorporation of a trifluoromethyl (CF₃) group onto the isoxazole ring is a widely employed strategy in modern drug design. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the physicochemical and pharmacokinetic profiles of the parent molecule.[1][2] This technical guide provides an in-depth analysis of the solubility and stability of trifluoromethyl-substituted isoxazoles, offering a resource for researchers in drug discovery and development.

The introduction of a trifluoromethyl group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] The strong carbon-fluorine bond is resistant to cleavage, leading to a longer in vivo half-life and improved bioavailability.[1] Furthermore, the lipophilic nature of the CF₃ group can enhance membrane permeability and target binding affinity. However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, a critical parameter for drug formulation and administration. Therefore, a thorough understanding and careful balance of these properties are essential during the lead optimization process.

This guide summarizes the available quantitative data on the solubility and stability of this important class of compounds, provides detailed experimental protocols for their assessment, and visualizes relevant biological pathways and experimental workflows.

The Impact of Trifluoromethyl Substitution on Physicochemical Properties

The substitution of a methyl group or hydrogen atom with a trifluoromethyl group instigates significant changes in a molecule's electronic and physical properties, which in turn affect its solubility and stability.

2.1 Solubility: The effect of trifluoromethyl substitution on aqueous solubility is often a trade-off. The high lipophilicity of the CF₃ group generally leads to a decrease in aqueous solubility.[4] This was demonstrated in a computational study of the anti-cancer agent 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole and its trifluoromethylated analog. The predicted aqueous solubility (QPlogS) was lower for the trifluoromethyl-substituted compound.[5] However, in some cases, the strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby ionizable groups, potentially leading to improved solubility in specific pH ranges. The overall solubility of a trifluoromethyl-substituted isoxazole is a complex interplay of its crystal lattice energy, lipophilicity, and the electronic effects of the CF₃ group.

2.2 Stability:

-

Metabolic Stability: One of the primary reasons for incorporating a trifluoromethyl group is to enhance metabolic stability. The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the majority of phase I metabolism.[1] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, a major metabolic pathway can be blocked, leading to a longer half-life and reduced clearance.[3] For instance, a comparative study on picornavirus inhibitors showed that replacing a methyl group on an isoxazole ring with a trifluoromethyl group prevented hydroxylation at that position, although it didn't completely prevent metabolism at other sites.[6]

-

Chemical Stability: The chemical stability of trifluoromethyl-substituted isoxazoles is influenced by the strong electron-withdrawing nature of the CF₃ group. This can affect the reactivity of the isoxazole ring and its susceptibility to degradation under various conditions, such as acidic or basic hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of these compounds.[7][8]

Data Presentation: Solubility and Stability Data

The following tables summarize the available quantitative data for the solubility and stability of select trifluoromethyl-substituted isoxazoles. It is important to note that comprehensive experimental data comparing a wide range of these compounds is limited in the public domain.

Table 1: Predicted Aqueous Solubility of a Trifluoromethyl-Isoxazole and its Analog [5]

| Compound | Structure | Predicted Aqueous Solubility (QPlogS) |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Non-CF₃ Analog | -5.636 |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | CF₃-Substituted | -6.915 |

QPlogS is a predicted value for the logarithm of the aqueous solubility in mol/L.

Table 2: Pharmacokinetic Parameters of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) in Rats Following Ocular Instillation [9]

| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |

| TFISA | 8173 ± 1491 | Not Reported | 58 ± 10 | 90.18 |

| N-hydroxy metabolite | 694 ± 271 | Not Reported | 70 ± 24 | Not Reported |

| N-acetyl metabolite | 6.33 ± 1.51 | Not Reported | 14 ± 3 | Not Reported |

Experimental Protocols

Accurate assessment of solubility and stability is crucial in drug development. The following are detailed methodologies for key experiments.

4.1 Solubility Assays

4.1.1 Kinetic Solubility Assay (Nephelometric Method)

-

Objective: To determine the solubility of a compound in an aqueous buffer when added from a DMSO stock solution. This method is high-throughput and suitable for early-stage drug discovery.

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

4.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of a compound in a given solvent, which represents the true solubility.

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the test solvent (e.g., water, buffer of a specific pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

4.2 Stability Assays

4.2.1 Metabolic Stability in Liver Microsomes

-

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

-

Methodology:

-

Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[1][10]

-

4.2.2 Forced Degradation (Stress Testing)

-

Objective: To identify the degradation products and degradation pathways of a drug substance under various stress conditions.[7][8]

-

Methodology:

-

Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat if necessary (e.g., 60°C for a specified time). Neutralize the solution before analysis.[7]

-

Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat if necessary. Neutralize the solution before analysis.[7]

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer to separate and identify the degradation products.

-

Signaling Pathways and Experimental Workflows

The biological activity of trifluoromethyl-substituted isoxazoles is often linked to their ability to modulate specific signaling pathways. Their solubility and stability are critical for reaching and engaging with their molecular targets within these pathways.

5.1 Relevant Signaling Pathways

-

p38 MAP Kinase Pathway: Substituted isoxazoles have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[11] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines, making it a target for anti-inflammatory drugs.

-

VEGFR-2 Signaling Pathway: Isoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis (the formation of new blood vessels).[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers.

-

Apoptosis Signaling Pathway: Several studies have shown that isoxazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[5][12] This is a desirable mechanism of action for anti-cancer agents.

5.2 Visualizations (Graphviz)

Conclusion

The incorporation of a trifluoromethyl group is a powerful and widely used strategy to enhance the drug-like properties of isoxazole-based compounds. It consistently improves metabolic stability, a key factor in achieving favorable pharmacokinetics. However, this modification often presents a challenge in terms of aqueous solubility, which must be carefully managed during the drug development process. The lack of extensive, publicly available quantitative data for a broad range of trifluoromethyl-substituted isoxazoles highlights the need for more systematic studies in this area. The experimental protocols and pathway analyses presented in this guide provide a framework for researchers to systematically evaluate the solubility and stability of their novel compounds, ultimately facilitating the design of safer and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]